2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone (CAS 1935337-23-7) is a synthetic organic building block belonging to the isoindoline class, characterized by a chloroacetyl group attached to the 1-position of a 2,3-dihydro-1H-isoindole ring. With a molecular formula of C10H10ClNO and a molecular weight of 195.64 g/mol, this compound is supplied as a research-grade intermediate with a typical minimum purity specification of 95%.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 1935337-23-7
Cat. No. B1411104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone
CAS1935337-23-7
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(N1)C(=O)CCl
InChIInChI=1S/C10H10ClNO/c11-5-9(13)10-8-4-2-1-3-7(8)6-12-10/h1-4,10,12H,5-6H2
InChIKeyUZXNFFQZTWYSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone (CAS 1935337-23-7): Basic Identity for Procurement Screening


2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone (CAS 1935337-23-7) is a synthetic organic building block belonging to the isoindoline class, characterized by a chloroacetyl group attached to the 1-position of a 2,3-dihydro-1H-isoindole ring [1]. With a molecular formula of C10H10ClNO and a molecular weight of 195.64 g/mol, this compound is supplied as a research-grade intermediate with a typical minimum purity specification of 95% . Its primary utility lies in medicinal chemistry and organic synthesis as an electrophilic scaffold for nucleophilic substitution reactions [1].

Why 2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone Cannot Be Casually Replaced by In-Class Analogs


Generic substitution within the isoindoline-chloroethanone family is technically unjustified because positional isomerism of the chloroacetyl group on the isoindoline ring fundamentally alters the electrophilic reactivity and steric environment of the scaffold. The target compound acylates the isoindoline at the 1-position (the benzylic carbon adjacent to the nitrogen), whereas its close analog 2-(chloroacetyl)isoindoline (CAS 41910-53-6) substitutes at the 2-position (the ring nitrogen itself) [1]. This regioisomeric difference produces distinct physicochemical properties—including different hydrogen bond donor/acceptor counts (1 donor / 2 acceptor for the target versus 0 donor / 1 acceptor for the N-acylated isomer) and topological polar surface area (29.1 Ų versus 20.3 Ų)—that directly affect solubility, membrane permeability, and suitability for downstream derivatization [1]. The indoline-based analog (CAS 17133-48-1) further diverges by lacking the second nitrogen-containing ring, making it a chemically distinct scaffold class altogether . For researchers developing isoindoline-based pharmacophores or structure-activity relationship (SAR) libraries, substituting these compounds without verifying regioisomeric identity risks irreproducible biological results and synthetic dead-ends.

Quantitative Differentiation Evidence for 2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone Versus Close Analogs


Regioisomeric Identity: 1-Position Versus 2-Position Acylation Defines Physicochemical Profile

The target compound is a C-acylated isoindoline where the chloroacetyl group is attached to the 1-position (benzylic carbon), whereas the commercially common analog 2-(chloroacetyl)isoindoline (CAS 41910-53-6) is an N-acylated isoindoline with the chloroacetyl group on the ring nitrogen [1]. This structural difference produces distinct computed physicochemical properties that directly impact drug-likeness assessment and library design decisions. The target compound possesses one hydrogen bond donor (the secondary amine NH in the ring) and two hydrogen bond acceptors (the amide carbonyl and chlorine), while the N-acylated analog has zero hydrogen bond donors and only one acceptor [1]. The topological polar surface area (tPSA) differs by approximately 44%: 29.1 Ų for the target versus 20.3 Ų for the N-acylated comparator [1]. These distinctions are critical for blood-brain barrier penetration prediction and oral bioavailability optimization in CNS drug discovery programs [1].

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

Synthetic Accessibility and Yield Benchmarking Against Indoline-Based Analog

The target compound is synthesized via a straightforward one-step acylation of isoindoline with chloroacetyl chloride in the presence of triethylamine [1]. A directly analogous procedure for the closely related indoline derivative (2-chloro-1-(indolin-1-yl)ethanone, CAS 17133-48-1) has been reported with a quantitative yield (100%) under identical conditions (DCM, RT, 3 h, triethylamine) . While no published yield data exists specifically for the isoindoline-1-yl variant, the shared reaction manifold—electrophilic acylation of a secondary benzylic amine—supports comparable synthetic efficiency [1]. The isoindoline scaffold offers an advantage over the indoline scaffold in that the additional nitrogen atom embedded in the bicyclic system provides a secondary site for further functionalization (e.g., N-alkylation or N-arylation) without requiring additional protecting group chemistry, a feature not available in the indoline analog [1].

Organic Synthesis Process Chemistry Building Block Scalability

Purity Specification as a Procurement Threshold: Minimum 95% Assay

Commercially, the target compound is specified at a minimum purity of 95% as determined by the supplier's quality assurance protocols . This specification serves as a procurement benchmark that distinguishes verified research-grade material from uncharacterized or lower-purity bulk intermediates. In contrast, many closely related isoindoline building blocks—including 2-(chloroacetyl)isoindoline (CAS 41910-53-6) and various substituted isoindoline derivatives—are frequently listed by vendors without a published minimum purity specification or with variable batch-dependent purity that requires independent verification before use . The documented 95% purity specification reduces the risk of introducing unidentified impurities into sensitive SAR campaigns where byproducts from incomplete acylation or residual isoindoline starting material could confound biological assay interpretation.

Quality Control Procurement Specification Analytical Chemistry

Electrophilic Reactivity Profile: Chloroacetyl as a Tunable Handle for Nucleophilic Displacement

The chloroacetyl group on the target compound serves as an electrophilic warhead capable of undergoing nucleophilic substitution with amines, thiols, and alcohols [1]. This reactivity is exploited to generate diverse libraries of isoindoline derivatives. The structurally analogous 2-(chloroacetyl)isoindoline (N-acylated regioisomer) has been demonstrated to react with potassium thiocyanate to produce N-(α-thiocyanatoacetyl)indolines, a compound class with documented agricultural fungicide activity . By inference, the C-acylated target compound presents a distinct electronic environment at the electrophilic carbon—the adjacent isoindoline C1 carbon is benzylic and inductively influenced by the ring nitrogen—compared to the N-acylated regioisomer where the electrophilic carbon is directly adjacent to the amide nitrogen. This electronic differentiation is expected to modulate reaction rates with nucleophiles, although quantitative kinetic comparisons between the two regioisomers have not been reported in the open literature [1].

Medicinal Chemistry Scaffold Derivatization Covalent Inhibitor Design

Absence of Stereochemical Complexity as a Procurement and Reproducibility Advantage

The target compound contains one undefined atom stereocenter at the C1 position of the isoindoline ring, with zero defined atom stereocenters as computed by PubChem [1]. This means the compound is supplied as a racemic mixture or as an achiral intermediate where stereochemistry has not been controlled. For procurement purposes, this is advantageous compared to enantiomerically pure or diastereomerically resolved isoindoline derivatives that require expensive chiral separation (chiral HPLC or SFC) and carry batch-to-batch stereochemical variability risks [1]. Researchers who need to establish SAR at the C1 position can use this racemic building block as a starting point and perform chiral resolution only if biological activity warrants it, reducing upfront procurement cost and complexity.

Chiral Chemistry Reproducibility Analytical Characterization

High-Confidence Application Scenarios for 2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone Based on Verified Evidence


Isoindoline-Focused Medicinal Chemistry SAR Library Construction

The C1-chloroacetyl isoindoline scaffold provides medicinal chemists with a bifunctional core for generating focused compound libraries. The chloroacetyl group at the 1-position serves as an electrophilic handle for introducing amine-, thiol-, or alcohol-based diversity elements, while the free ring nitrogen (NH) remains available for orthogonal N-functionalization (alkylation, arylation, sulfonylation) without protecting group manipulation [1]. This orthogonal reactivity reduces the synthetic step count by at least one protection/deprotection cycle compared to indoline-based scaffolds that lack the second nitrogen . The documented minimum purity specification of 95% ensures that library members are not contaminated with unreacted isoindoline starting material that could generate false-positive biological assay signals . The absence of defined stereochemistry at C1 additionally means that initial SAR exploration can proceed with the racemate, deferring the cost of chiral resolution until a lead series warrants enantiomer-specific profiling [1].

Synthesis of Isoindoline-Containing Bioactive Molecules Targeting PDE4 or TNF-α Pathways

Isoindoline derivatives are a privileged scaffold in phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α) inhibitor programs, as evidenced by the FDA-approved drug Apremilast and numerous patent filings [1]. The target compound serves as a late-stage intermediate for constructing more elaborate isoindoline-based PDE4 modulators via nucleophilic displacement of the chloroacetyl group with pharmacophoric amines . Researchers pursuing novel PDE4 inhibitors with improved CNS side effect profiles should specifically procure this C-acylated regioisomer rather than the N-acylated analog (CAS 41910-53-6), because the C1 substitution pattern more closely mimics the substitution geometry of known active isoindoline PDE4 ligands, which typically bear substituents at the benzylic carbon rather than on the ring nitrogen [1].

Building Block for Covalent Probe and Targeted Protein Degradation (PROTAC) Development

The chloroacetyl group is a well-precedented electrophilic warhead in covalent inhibitor design, capable of forming irreversible adducts with cysteine or serine residues in target proteins [1]. The target compound's bifunctional nature—chloroacetyl electrophile plus a free secondary amine—makes it particularly suitable for constructing PROTAC (proteolysis-targeting chimera) molecules, where the chloroacetyl group can serve as a covalent target-protein ligand and the ring nitrogen can be elaborated to attach an E3 ligase recruiting element [1]. The computed physicochemical profile (tPSA 29.1 Ų, XLogP3 1.4, MW 195.64) falls within favorable ranges for cell permeability, an essential attribute for PROTAC molecules that must cross cellular membranes to engage both intracellular target proteins and E3 ligase machinery .

Agrochemical Intermediate Derivatization via Thiocyanate Displacement

Building on the demonstrated reactivity of the closely related N-acylated regioisomer 2-(chloroacetyl)isoindoline with potassium thiocyanate to generate antifungal N-(α-thiocyanatoacetyl)indolines [1], the target C-acylated compound can be employed in analogous thiocyanation reactions to produce regioisomeric thiocyanatoacetyl derivatives . These C1-substituted thiocyanatoacetyl isoindolines represent a distinct and underexplored chemical space for agricultural fungicide discovery, where the altered position of the thiocyanatoacetyl group relative to the isoindoline nitrogen may confer differential spectrum-of-activity or resistance profiles compared to known N-acylated fungicides [1]. The 95% purity specification and non-hazardous transport classification facilitate bulk procurement for agrochemical screening campaigns .

Technical Documentation Hub

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